molecular formula C12H16ClNS B13286529 N-(3-chloro-4-methylphenyl)thian-4-amine

N-(3-chloro-4-methylphenyl)thian-4-amine

Cat. No.: B13286529
M. Wt: 241.78 g/mol
InChI Key: KHQJJYNAWRCSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-methylphenyl)thian-4-amine (CAS 1341907-20-7) is a synthetic organic compound featuring a thian ring (a six-membered tetrahydrothiopyran) linked via a nitrogen bridge to a 3-chloro-4-methylphenyl aromatic system . This specific molecular architecture, which combines a saturated sulfur-containing heterocycle with a halogenated aromatic amine, makes it a valuable intermediate in medicinal chemistry and drug discovery research . The compound has a molecular formula of C12H16ClNS and a molecular weight of 241.78 g/mol . With a high purity of 98% , this building block is particularly useful for exploring structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. The chlorine atom and methyl group on the phenyl ring, along with the sulfur atom in the thian ring, offer distinct sites for further chemical modification and diversification . Researchers can utilize this compound in various synthetic protocols, including catalyst-free C=N bond-forming reactions for the creation of more complex chemical entities . Please be advised: This product is intended for research purposes only and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16ClNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KHQJJYNAWRCSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCSCC2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Methylphenyl Thian 4 Amine

Precursor Synthesis and Reactant Generation

The successful synthesis of N-(3-chloro-4-methylphenyl)thian-4-amine is predicated on the efficient preparation of its two primary building blocks: 3-chloro-4-methylaniline (B146341) and a suitable functionalized thianone intermediate.

3-Chloro-4-methylaniline is a crucial aromatic amine precursor. Several synthetic methodologies have been developed for its production, primarily starting from 2-chloro-4-nitrotoluene (B140621) or through the chlorination of p-nitrotoluene.

One common and effective method involves the reduction of 2-chloro-4-nitrotoluene. This transformation can be achieved using various reducing agents. A general procedure involves mixing the nitro compound with iron powder in the presence of an acid, such as aqueous hydrochloric acid, followed by neutralization to isolate the desired amine. nih.gov Catalytic hydrogenation is another viable route, where 3-chloro-4-methylnitrobenzene is hydrogenated in an autoclave at a specific temperature and pressure in the presence of a catalyst. researchgate.net The reaction mixture is then purified by distillation to yield 3-chloro-4-methylaniline. researchgate.net

Alternatively, sodium sulfide (B99878) can be employed as the reducing agent. In this process, 3-chloro-4-methylnitrobenzene is refluxed with sodium sulfide, and upon completion, the product is separated and purified by distillation. researchgate.net

Another synthetic strategy begins with the chlorination of p-nitrotoluene. This process involves treating p-nitrotoluene with chlorine gas in a chlorine kettle, followed by washing and refining. The resulting chlorinated intermediate is then reduced using hydrogen gas in the presence of a catalyst in a reduction tower. chemicalbook.com Final purification through refining yields the 3-chloro-4-methylaniline product. chemicalbook.com

The table below summarizes some of the key synthetic routes to 3-chloro-4-methylaniline.

Starting MaterialKey Reagents and ConditionsProductReference
2-Chloro-4-nitrotolueneFe powder, 2 N HCl (aq.), room temperature3-Chloro-4-methylaniline nih.gov
3-Chloro-4-methylnitrobenzeneCatalytic hydrogenation (specific temperature and pressure)3-Chloro-4-methylaniline researchgate.net
3-Chloro-4-methylnitrobenzeneSodium sulfide, reflux3-Chloro-4-methylaniline researchgate.net
p-Nitrotoluene1. Cl2 gas; 2. H2 gas, catalyst3-Chloro-4-methylaniline chemicalbook.com

The second key precursor is a functionalized thianone, typically tetrahydrothiopyran-4-one (B549198). The synthesis of this intermediate can be accomplished through several routes. One established method involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide, which is generated in situ. The resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate undergoes decarboxylation in refluxing aqueous sulfuric acid to yield tetrahydro-4H-thiopyran-4-one in good yields. researchgate.net

Another approach to tetrahydrothiopyran-4-ones involves a rhodium-catalyzed alkyne hydroacylation/thio-conjugate-addition sequence. This method allows for the assembly of β'-thio-substituted-enones which then undergo intramolecular S-conjugate addition to form the desired thianone ring system. researchgate.net Diastereoselective synthesis of 2,6-diaryltetrahydrothiopyran-4-ones can be achieved through phase-transfer catalysis, offering control over the stereochemistry of the final product. researchgate.net

The following table outlines some of the preparative methods for thianone intermediates.

Starting MaterialKey Reagents and ConditionsProductReference
Dimethyl 3,3'-thiobispropanoate1. NaOMe (in situ), THF; 2. 10% aq. H2SO4, refluxTetrahydro-4H-thiopyran-4-one researchgate.net
β-tert-butylthio-substituted aldehydes and alkynesRhodium catalysisTetrahydrothiopyran-4-ones researchgate.net
Not specifiedPhase-transfer catalysiscis- and trans-2,6-Diaryltetrahydrothiopyran-4-ones researchgate.net

Direct Synthesis of this compound

The direct synthesis of the target compound is most commonly achieved through the coupling of 3-chloro-4-methylaniline and a functionalized thianone intermediate, typically via reductive amination.

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine (3-chloro-4-methylaniline) and a ketone (tetrahydrothiopyran-4-one), followed by in situ reduction to the corresponding amine. masterorganicchemistry.com

The reaction is typically carried out in a suitable solvent, and various reducing agents can be employed. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com

A general procedure would involve stirring a mixture of 3-chloro-4-methylaniline and tetrahydrothiopyran-4-one in a solvent such as methanol (B129727) or dichloroethane, followed by the addition of the reducing agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

The efficiency and yield of the reductive amination can be influenced by several factors, necessitating optimization of the reaction conditions. Key parameters to consider include the choice of reducing agent, solvent, reaction temperature, and pH.

The reactivity of the reducing agent is a critical factor. While sodium borohydride is a potent reducing agent, it can also reduce the starting ketone. Sodium cyanoborohydride and sodium triacetoxyborohydride are generally milder and more selective for the iminium intermediate. masterorganicchemistry.com The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Protic solvents like methanol or ethanol (B145695) are often used, but aprotic solvents such as tetrahydrofuran (B95107) or dichloroethane can also be effective.

The pH of the reaction mixture is also important, as the formation of the iminium ion is typically favored under slightly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. The temperature can be adjusted to control the reaction rate, with many reductive aminations proceeding efficiently at room temperature.

The table below provides a hypothetical optimization matrix for the synthesis of this compound via reductive amination.

Reducing AgentSolventAdditiveTemperature (°C)Potential Yield
NaBH4MethanolNone0 to 25Moderate
NaBH3CNMethanolAcetic Acid (cat.)25High
NaBH(OAc)3DichloroethaneNone25High
H2, Pd/CEthanolNone25-50Moderate to High

Strategic Derivatization of this compound

The secondary amine functionality in this compound offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse properties. Derivatization can be achieved through various reactions targeting the amine nitrogen.

One common strategy is acylation , where the amine is treated with an acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding amide. This can introduce a wide range of functional groups depending on the acylating agent used.

Another approach is alkylation , where the amine is reacted with an alkyl halide to introduce an alkyl group on the nitrogen atom. Care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium (B1175870) salts.

Sulfonylation is another derivatization method, involving the reaction of the amine with a sulfonyl chloride to form a sulfonamide. This can be useful for introducing sulfonyl-containing moieties.

Furthermore, the aromatic ring of the 3-chloro-4-methylphenyl group can also be a target for derivatization, although this would typically involve electrophilic aromatic substitution reactions under more forcing conditions.

The following table summarizes potential derivatization strategies for this compound.

Derivatization StrategyReagent ClassFunctional Group Introduced
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halidesTertiary amine
SulfonylationSulfonyl chloridesSulfonamide
Reductive Amination (with aldehydes/ketones)Aldehydes, KetonesN-substituted derivatives

Modifications on the Thian Ring for Enhanced Molecular Diversity

The thian (tetrahydrothiopyran) ring of this compound serves as a versatile scaffold for chemical modification, allowing for the generation of diverse molecular architectures. Key transformations can be envisioned to alter the ring's physicochemical properties, such as polarity, conformation, and metabolic stability.

One primary modification involves the oxidation of the sulfur atom. Treatment with mild oxidizing agents can convert the sulfide to a sulfoxide (B87167), and subsequently to a sulfone with stronger oxidants. These transformations significantly increase the polarity of the molecule and introduce hydrogen bond accepting capabilities, which can influence biological activity and pharmacokinetic profiles.

Further diversity can be achieved through ring expansion or contraction strategies, although these are synthetically more demanding. Skeletal editing techniques could potentially be employed to insert or delete atoms, transforming the six-membered thian ring into other heterocyclic systems. rsc.org Additionally, functional groups can be introduced onto the carbon skeleton of the thian ring, provided a suitable synthetic route is developed, for instance, starting from a functionalized thian-4-one precursor. researchgate.netrsc.org

Stereochemical Control in Thian-4-amine Derivatization

Derivatization of the thian-4-amine scaffold can lead to the formation of new stereocenters, making stereochemical control a critical aspect of synthesis. When modifications are made to the thian ring, the existing stereochemistry of the 4-amino substituent can direct the approach of reagents, leading to diastereoselective outcomes. For instance, reduction of a ketone introduced elsewhere on the ring could be influenced by the bulky N-aryl substituent, favoring the formation of one diastereomer over another.

Achieving enantiopure products often requires asymmetric synthesis strategies. wikipedia.org This can involve the use of chiral catalysts or chiral auxiliaries during the synthesis of the thian ring itself or during its subsequent modification. acs.org For example, a two-step stereocontrolled synthesis has been reported for creating densely functionalized cyclic beta-aminoesters with four stereocenters, a methodology whose principles could be adapted for complex thian derivatives. nih.gov Given that pairs of enantiomers can have different biological activities, any synthetic strategy that generates new chirality must address the separation or selective synthesis of the desired stereoisomer.

Structural Variations on the Phenyl Ring for SAR Exploration

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, the substituted phenyl ring is a prime target for modification to probe its interaction with biological targets. rsc.orgnih.gov Variations can be systematically introduced to map the electronic and steric requirements of the binding site. mdpi.comrsc.org

The existing 3-chloro and 4-methyl groups can be moved to other positions on the ring, replaced with other substituents, or supplemented with additional groups. The goal is to modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution. For example, replacing the methyl group with an electron-withdrawing group like trifluoromethyl could drastically alter the electronic nature of the ring, while swapping the chloro group for a bromo or fluoro group would fine-tune its size and electronegativity. nih.gov

Table 1: Potential Modifications on the Phenyl Ring for SAR Studies

PositionOriginal SubstituentPotential ReplacementRationale for Modification
3Chloro (-Cl)-F, -Br, -IModulate halogen bond donor capacity and steric bulk.
3Chloro (-Cl)-CF₃, -CNIntroduce strong electron-withdrawing character.
4Methyl (-CH₃)-H, -ethyl, -isopropylProbe steric tolerance at this position.
4Methyl (-CH₃)-OCH₃, -OHIntroduce hydrogen bonding capability and alter electronics.
5Hydrogen (-H)-F, -Cl, -CH₃Explore additional binding pockets and steric/electronic effects.
2Hydrogen (-H)-F, -CH₃Investigate potential for intramolecular interactions and steric clashes.

Scaffold Hybridization and Multicomponent Synthesis Approaches

To explore novel biological activities, the this compound scaffold can be combined with other known pharmacophores in a strategy known as scaffold hybridization. nih.govrsc.orgacs.orgmdpi.com This approach aims to create hybrid molecules that may possess dual or enhanced activity by interacting with multiple biological targets or multiple sites on a single target.

Multicomponent reactions (MCRs) are a highly efficient tool for achieving scaffold hybridization. nih.govnih.govdigitellinc.com MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and procedural simplicity. researchgate.net For example, a hypothetical MCR could be designed where thian-4-one, 3-chloro-4-methylaniline, an isocyanide, and a carboxylic acid react together in a Ugi-type reaction to generate a complex amide derivative, thus rapidly building molecular complexity from the core amine structure.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions, predicting outcomes, and preventing the formation of side products.

Elucidation of Proposed Reaction Mechanisms for Thian-4-amine Formation

The most common and direct synthetic route to this compound is likely the reductive amination of thian-4-one with 3-chloro-4-methylaniline. wikipedia.orglibretexts.org This reaction typically proceeds in two main stages under weakly acidic conditions. youtube.com

Imine/Iminium Ion Formation: The nitrogen atom of the amine (3-chloro-4-methylaniline) performs a nucleophilic attack on the carbonyl carbon of thian-4-one. organicchemistrytutor.com This is followed by proton transfer steps to form a carbinolamine intermediate. Under mild acid catalysis, this intermediate eliminates a molecule of water to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion. youtube.com The iminium ion is more electrophilic and more susceptible to reduction than the initial ketone.

Reduction: A reducing agent, often a mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. chemistrysteps.com The hydride attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product. organicchemistrytutor.com These mild reducing agents are selective for the iminium ion over the ketone, allowing the reaction to be performed in a single pot. wikipedia.org

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies would focus on the rates of reaction. For the reductive amination synthesis, this would involve measuring how the concentrations of reactants, catalysts, and temperature affect the rate of iminium ion formation and its subsequent reduction. quora.com This data helps in identifying the rate-determining step of the reaction and optimizing conditions (e.g., temperature, concentration) to maximize the reaction speed and yield.

Thermodynamic studies concern the energy changes and equilibrium positions of a reaction. youtube.com A key concept is the distinction between the kinetic and thermodynamic products. wikipedia.orgacs.orgmasterorganicchemistry.com In a reaction with multiple possible outcomes, the kinetic product is the one that forms fastest (lowest activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy). By controlling reaction conditions such as temperature and reaction time, one can favor the formation of either the kinetic or the thermodynamic product. For derivatization reactions of this compound, thermodynamic studies would reveal the relative stabilities of different isomers or conformers, providing insight into the most likely product distribution under equilibrium conditions.

Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data for the compound This compound could be located in the public domain.

As a result, the detailed analysis of its spectroscopic fingerprint, including High-Resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as outlined in the request, cannot be provided at this time. The generation of scientifically accurate data tables and a thorough discussion of its structural assignment and functional group analysis is contingent upon the availability of published research on this specific molecule.

Advanced Spectroscopic Characterization and Solid State Analysis of N 3 Chloro 4 Methylphenyl Thian 4 Amine

Comprehensive Spectroscopic Fingerprinting

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The analysis of N-(3-chloro-4-methylphenyl)thian-4-amine would be expected to reveal characteristic vibrational frequencies associated with its constituent functional groups.

Detailed research findings from studies on analogous compounds, such as 3-chloro- and 4-chloro-2-methylphenyl isocyanates, provide insight into the expected Raman shifts. mdpi.com For instance, the C-Cl stretching vibration in such molecules typically gives rise to a strong absorption in the range of 760-505 cm⁻¹. mdpi.com The spectrum of this compound would also be characterized by vibrations of the substituted benzene (B151609) ring, the C-N stretching of the amine, and various modes of the thian ring, including C-S and C-C stretching and deformation vibrations.

Density Functional Theory (DFT) calculations are often employed in conjunction with experimental Raman spectroscopy to provide a more complete assignment of the observed vibrational modes. mdpi.com Such theoretical calculations can predict vibrational frequencies, Raman activities, and depolarization ratios, aiding in the precise assignment of complex spectral features. mdpi.com For large molecular systems with low symmetry, like the title compound, several normal modes are expected to be coupled. mdpi.com

Table 1: Expected Characteristic Raman Vibrational Modes for this compound

Functional Group/Moiety Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-Cl Stretching 760 - 505
Aromatic C-H Stretching 3100 - 3000
Methyl C-H Stretching 2975 - 2870
N-H (Amine) Stretching 3500 - 3300
C-N (Amine) Stretching 1350 - 1250
Thian Ring (C-S) Stretching 700 - 600
Thian Ring (CH₂) Bending/Scissoring 1470 - 1445

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements of the molecular ion. For this compound (C₁₂H₁₆ClNS), the expected exact mass can be calculated and compared with the experimental value to confirm its chemical formula.

The fragmentation pattern observed in the mass spectrum provides critical information about the molecule's structure and connectivity. The fragmentation of amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. For this compound, α-cleavage within the thian ring is a probable fragmentation pathway.

Another key fragmentation pathway for aromatic amines involves the loss of small neutral molecules. The presence of the chloro-methylphenyl group would likely lead to characteristic fragments. For instance, the cleavage of the C-N bond connecting the phenyl ring and the thian ring would generate ions corresponding to each of these moieties. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments, aiding in their identification.

General fragmentation patterns for cyclic amines can involve the loss of a hydrogen atom (M-1) or the loss of side chains. Aromatic amines can undergo cleavage to lose HCN. The fragmentation of sulfides can also occur at the C-S bond. A comprehensive analysis of the HRMS data would involve piecing together these fragmentation clues to build a structural picture consistent with the parent molecule.

Table 2: Predicted Key Fragments for this compound in HRMS

Fragment Ion Proposed Origin
[M]+ Molecular Ion
[M-Cl]+ Loss of a chlorine radical
[C₆H₅ClNCH₃]+ Fragment containing the chloro-methylphenyl group
[C₅H₁₀NS]+ Fragment containing the thian-amine moiety

Crystal Structure Elucidation and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, extensive studies on closely related derivatives, such as N-(3-chloro-4-methylphenyl)maleamic acid, provide significant insight into the crystallographic properties that can be anticipated. nih.gov

In a study of N-(3-chloro-4-methylphenyl)maleamic acid, single crystals suitable for X-ray diffraction were grown from an ethanol (B145695) solution by slow evaporation. nih.gov The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. nih.gov The collection of diffraction data is typically performed using a diffractometer equipped with a CCD detector and monochromatic radiation, such as Mo Kα radiation. nih.govnih.gov

The resulting data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit, leading to the complete elucidation of the molecular structure.

Table 3: Crystal Data for the Analogous Compound N-(3-chloro-4-methylphenyl)maleamic acid

Parameter Value Reference
Chemical Formula C₁₁H₁₀ClNO₃ nih.gov
Formula Weight 239.65 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 9.005 (1) nih.gov
b (Å) 13.491 (2) nih.gov
c (Å) 8.757 (1) nih.gov
β (°) 97.91 (1) nih.gov
Volume (ų) 1053.7 (2) nih.gov
Z 4 nih.gov
Temperature (K) 293 nih.gov
Radiation Mo Kα nih.gov

Data for N-(3-chloro-4-methylphenyl)maleamic acid is presented as a representative example.

The conformational flexibility of a molecule is defined by the rotation around its single bonds, which can be quantified by dihedral angles. In the case of this compound, a key conformational parameter is the dihedral angle between the plane of the phenyl ring and the mean plane of the thian ring.

For the related structure of N-(3-chloro-4-methylphenyl)maleamic acid, the dihedral angle between the phenyl ring and the amide group was found to be 6.55 (99)°. nih.gov This indicates a nearly coplanar arrangement, which can be influenced by steric effects and intramolecular hydrogen bonding. The conformation of the N-H bond in this analogue was observed to be anti to the meta-chloro substituent on the phenyl ring. nih.gov

For this compound, the thian ring is expected to adopt a stable chair conformation, which is the most common conformation for six-membered saturated heterocycles. The N-(3-chloro-4-methylphenyl) group can be oriented in either an axial or equatorial position on the thian ring. The equatorial position is generally more sterically favorable. The precise conformation and dihedral angles would be determined from the refined crystal structure data.

Hydrogen bonding plays a crucial role in dictating the supramolecular assembly and crystal packing of molecules containing hydrogen bond donors (like the N-H group) and acceptors. In the solid state of this compound, the secondary amine group (N-H) is a potent hydrogen bond donor. The nitrogen and sulfur atoms in the molecule can act as potential hydrogen bond acceptors.

In the crystal structure of the analogue N-(3-chloro-4-methylphenyl)maleamic acid, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular O-H···O hydrogen bond is present. nih.gov Furthermore, intermolecular N-H···O hydrogen bonds link the molecules into chains, demonstrating the importance of these interactions in the crystal packing. nih.gov The geometry of these hydrogen bonds, including the D-H, H···A, and D···A distances and the D-H···A angle, can be precisely determined from the SCXRD data. nih.gov In other related amine structures, N-H···N hydrogen bonds are also common for forming molecular chains or dimers.

Table 4: Hydrogen-Bond Geometry for the Analogous Compound N-(3-chloro-4-methylphenyl)maleamic acid

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°) Reference
N1—H1N···O2 0.87 (2) 2.11 (2) 2.9546 (19) 164 (2) nih.gov
O3—H3O···O1 0.87 (2) 1.62 (2) 2.4885 (17) 173 (2) nih.gov

D = donor atom, A = acceptor atom. Data for N-(3-chloro-4-methylphenyl)maleamic acid is presented as a representative example.

Supramolecular Organization and Packing Motifs in the Solid State

Detailed analysis of the supramolecular organization, including hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing of this compound, is contingent upon the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. As of the latest available data, no such study has been published.

Consequently, data regarding the specific intermolecular interactions, such as bond distances and angles, and the resulting packing motifs (e.g., chains, sheets, or three-dimensional networks) are not available.

Computational Chemistry and Molecular Modeling of N 3 Chloro 4 Methylphenyl Thian 4 Amine

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the fundamental electronic and structural properties of molecules. For N-(3-chloro-4-methylphenyl)thian-4-amine, these investigations provide a detailed picture of its electron distribution, reactivity sites, and intramolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Calculations for compounds analogous to this compound, often employing basis sets like B3LYP/6-311G(d,p), reveal critical information about their geometric and electronic properties.

These computational approaches provide insights into the molecule's stability and the energetic landscape of different conformations. The electronic properties derived from DFT, such as total energy, dipole moment, and orbital energies, are crucial for understanding the molecule's behavior in various chemical environments.

Table 1: Calculated Electronic Properties of an Analogous Compound

Property Value
HOMO Energy -5.9865 eV
LUMO Energy -1.9842 eV
Energy Gap (ΔE) 4.0023 eV
Dipole Moment 4.30 Debye

Data based on a structurally similar Schiff base containing the 3-chloro-4-methylphenyl moiety. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials. Typically, red regions indicate negative potential, associated with lone pairs of electrons and nucleophilic reactivity, while blue regions signify positive potential, indicating electrophilic reactivity.

For aromatic amines, the MEP map highlights the electron-rich areas, particularly around the nitrogen atom and the aromatic ring. In substituted anilines, the electrostatic potential is influenced by the nature and position of the substituents. researchgate.net For this compound, the nitrogen atom of the amine group and the sulfur atom in the thiane (B73995) ring would be expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amine group would exhibit a positive potential, indicating a site for nucleophilic interaction. The chloro and methyl substituents on the phenyl ring would further modulate the electrostatic potential across the aromatic system.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy associated with these interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.

For a related Schiff base, the HOMO was found to be localized over the entire molecule, while the LUMO was also delocalized, with a calculated energy gap of 4.0023 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the HOMO is expected to be located primarily on the electron-rich phenylamine moiety, while the LUMO would be distributed over the aromatic ring and the thiane group. The energies of these orbitals would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and amino groups.

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Molecular docking simulations of this compound with various protein targets can help to identify potential biological activities. The analysis of the docked poses reveals the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Assessment of Binding Affinities and Interaction Energies

The assessment of binding affinities and interaction energies is a cornerstone of computational drug discovery, providing quantitative estimates of how strongly a ligand, such as this compound, binds to its biological target. These calculations are crucial for prioritizing compounds for further experimental testing. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the free energy of binding.

Research on other small molecule inhibitors demonstrates that binding affinity scores can be effectively calculated. For instance, in a study of adamantane-linked 1,2,4-triazole (B32235) derivatives targeting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, molecular docking showed binding affinities ranging from -7.50 to -8.92 kcal/mol. These values are comparable to the co-crystallized ligand, indicating strong binding potential. Such studies reveal that the total interaction energy is a sum of various forces, including electrostatic, polarization, dispersion, and repulsion energies. For this compound, a similar computational approach would involve docking it into the active site of a relevant target protein, followed by energy calculations to predict its binding affinity and identify the key molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex.

An illustrative breakdown of interaction energy contributions, based on typical findings in the field, is presented in Table 1.

Table 1: Illustrative Interaction Energy Components for a Ligand-Protein Complex

Energy Component Typical Contribution (kJ/mol) Description
Electrostatic Energy (Eele) -50 to -150 Arises from the attraction or repulsion of partial charges on the ligand and protein atoms.
Polarization Energy (Epol) -10 to -40 Represents the distortion of electron clouds upon binding.
Dispersion Energy (Edis) -80 to -200 Weak, short-range attractions between all atoms (van der Waals forces).
Repulsion Energy (Erep) +40 to +100 Short-range repulsive forces that prevent atoms from overlapping.

Note: The values in this table are illustrative and represent typical ranges observed in computational studies of small molecule inhibitors.

Virtual Screening Approaches with this compound Library

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a library of derivatives based on the this compound scaffold were created, it could be screened against a specific protein target to identify novel hits. This process typically involves high-throughput docking, where each molecule in the virtual library is computationally placed into the target's binding site and scored based on its predicted binding affinity.

This methodology has been successfully applied in numerous drug discovery projects. For example, a virtual screening of a 5 million ligand database was used to identify a putative inhibitor for human butyrylcholinesterase (BuChE), an important target in Alzheimer's disease research. pharmaffiliates.com The top-ranked compounds from such a screen, including potential derivatives of this compound, would then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, before being prioritized for chemical synthesis and biological evaluation. pharmaffiliates.com

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sigmaaldrich.com These simulations provide detailed insights into the dynamic behavior of systems, which is essential for understanding biological processes at a molecular level. sigmaaldrich.com

Conformational Flexibility of the Thian Ring and Phenyl Moiety

For a molecule like this compound, MD simulations can explore its conformational landscape. The thian ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, similar to cyclohexane. However, it can undergo ring-flipping to alternative chair or boat conformations. The phenyl moiety is connected to the thian ring via an amine linker, and the rotational freedom around this bond determines the relative orientation of the two ring systems.

Crystallographic studies of related compounds provide valuable data on preferred conformations. For example, in the crystal structure of N-(3-chloro-4-methylphenyl)maleamic acid, the dihedral angle between the phenyl ring and the adjacent amide group was found to be 6.6 (10)°. nih.gov This indicates a nearly co-planar arrangement in the solid state. nih.gov MD simulations in a solvent environment would reveal whether this planarity is maintained or if the molecule explores a wider range of dihedral angles, which has significant implications for how it fits into a target's binding pocket.

Dynamics of Ligand-Target Interactions

MD simulations are instrumental in examining the stability and dynamics of a ligand bound to its target protein. sigmaaldrich.com After docking this compound into a receptor, a simulation lasting hundreds of nanoseconds can be performed to observe how the complex behaves in a simulated physiological environment.

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD plot over time suggests that the ligand remains securely in the binding pocket. For instance, an MD simulation of a BuChE inhibitor showed that the complex reached equilibrium after approximately 22 nanoseconds, with RMSD fluctuations remaining within a stable range of 1.2–1.9 Å for the remainder of the 133 ns simulation. pharmaffiliates.com

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein residues over time, identifying the most persistent and crucial interactions for binding.

Conformational Changes: The simulation can reveal if the binding of the ligand induces conformational changes in the protein, which can be critical for biological function. sigmaaldrich.com

Advanced Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. americanelements.com These models are invaluable for predicting the activity of unsynthesized compounds and guiding the design of more potent molecules.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, are then used to build a model that correlates the descriptors with the observed biological activity. americanelements.com For example, 3D-QSAR studies on pyrazole (B372694) derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models that successfully correlated steric, electrostatic, hydrophobic, and hydrogen bonding features with antimycobacterial activity. nih.gov

A hypothetical QSAR model might take the form of the equation below:

Predicted Activity (pIC₅₀) = c₀ + c₁(logP) + c₂(TPSA) + c₃(Steric_Descriptor) + ...

The model's predictive power is assessed using statistical metrics like the cross-validated correlation coefficient (q²). A robust and validated QSAR model can then be used to predict the activity of new, virtual derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(3-chloro-4-methylphenyl)maleamic acid
Butyrylcholinesterase (BuChE)

Limited Availability of Scientific Data for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. This scarcity of information prevents the creation of a detailed and scientifically accurate article focusing on the computational chemistry and molecular modeling of this particular compound as requested.

The initial investigation did not yield specific studies on key molecular descriptors influencing the activity of this compound, nor were there any publications detailing the use of this compound in Fragment-Based Drug Design (FBDD) strategies. While general principles of these computational chemistry techniques are well-established, their specific application to this compound has not been documented in the accessible scientific domain.

Consequently, the generation of an article that strictly adheres to the provided outline with thorough and informative content is not feasible without resorting to speculation, which would compromise the scientific integrity of the response.

Further research into related compounds or broader computational chemistry methodologies could be conducted if the user wishes to proceed with a modified request. However, based on the current availability of information, an in-depth analysis of this compound itself cannot be provided.

Structure Activity Relationship Sar Elucidation and Biological Target Identification for N 3 Chloro 4 Methylphenyl Thian 4 Amine

Systematic SAR Exploration via Chemical Modifications

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. By systematically modifying different parts of the N-(3-chloro-4-methylphenyl)thian-4-amine scaffold, researchers can probe the interactions with its biological target and refine its activity profile. This exploration is typically divided into modifications of the phenyl ring, the thian ring, and the amine linker.

Impact of Substitution Patterns on the Phenyl Ring (e.g., Halogens, Methyl Groups)

The substituted phenyl ring is a critical component of this compound, likely involved in key binding interactions with a target protein. The nature, position, and combination of substituents can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its biological activity.

The presence of a chlorine atom at the 3-position and a methyl group at the 4-position on the phenyl ring is a specific arrangement that dictates its interaction with biological targets. The chlorine atom, being an electron-withdrawing group, can alter the electrophilicity of the phenyl ring, potentially facilitating reactions with biological nucleophiles. mdpi.com Its position is critical; studies on other N-aryl compounds have shown that substitution at the 3' (meta) position often leads to potent activity. pharmacy180.com For instance, in a series of phenylalkyl amides, a 3-chloro derivative demonstrated high binding affinity for the melatonin (B1676174) receptor. nih.gov

The methyl group at the 4-position is also significant. It can enhance activity by fitting into a hydrophobic pocket within the target protein's binding site. mdpi.com The position of substituents can lead to varying outcomes depending on the specific biological target and assay used. pharmacy180.com Studies on N-(substituted phenyl)-2-chloroacetamides have confirmed that the biological activity varies with the position of substituents, with halogenated compounds often showing high activity due to increased lipophilicity, which aids in crossing cellular membranes. nih.gov

A summary of the general effects of phenyl ring substitutions on the activity of related N-aryl compounds is presented below.

SubstitutionPositionGeneral Impact on ActivityRationale
Halogen (e.g., Cl, F) 3-position (meta)Often increases potency and binding affinity. pharmacy180.comnih.govAlters electronic properties and can form halogen bonds with the target. mdpi.com
4-position (para)Can increase activity, particularly lipophilicity. nih.govEnhances membrane permeability. nih.gov
Methyl Group 4-position (para)Can increase activity.Provides a favorable interaction with hydrophobic pockets in the target protein. mdpi.com
2-position (ortho)May influence favorable conformational changes.Can effectively bind to the target by being enclosed in a hydrophobic region. mdpi.com

Influence of Thian Ring Substituents on Activity Profiles

While specific SAR studies on substituted this compound are not widely published, insights can be drawn from the chemistry of related thiazinanes. nih.gov Potential modifications to the thian ring could include:

Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂). This would significantly increase the polarity of the molecule, which could alter its solubility and ability to form hydrogen bonds, thereby affecting its binding profile and pharmacokinetic properties.

Introduction of Substituents: Adding alkyl or aryl groups at various positions on the carbon atoms of the thian ring would affect the molecule's steric profile. This could either enhance binding by creating new favorable interactions or decrease activity due to steric hindrance within the binding pocket.

These modifications would need to be synthesized and tested to determine their precise impact on the activity profile of the parent compound.

Linker Region Modifications and Their Effects on SAR

The amine (-NH-) group acts as a linker connecting the phenyl ring and the thian ring. This linker is often crucial for maintaining the correct orientation of the two ring systems for optimal interaction with the biological target. Its hydrogen-bonding capability (as a hydrogen bond donor) is frequently essential for activity.

In related classes of compounds, such as anthranilic acid derivatives, the NH moiety has been found to be critical for biological activity. pharmacy180.com Replacing this linker with other groups often leads to a significant reduction or complete loss of potency.

Linker ModificationPotential Impact on ActivityRationale
Replacement with O, CH₂, S, SO₂ Significant reduction in activity. pharmacy180.comLoss of the hydrogen bond donating capability of the N-H group and altered bond angles/lengths, disrupting the optimal conformation for binding.
N-Alkylation (e.g., N-CH₃) Likely reduction in activity. pharmacy180.comThe addition of a methyl group removes the hydrogen bond donating proton and introduces steric bulk, which may clash with the binding site.
Insertion of other groups (e.g., amide) Variable effects.Can alter metabolic stability and introduce new hydrogen bonding possibilities, but may also change the overall conformation unfavorably. acs.org

These findings underscore the importance of the amine linker in this compound, suggesting it is a key pharmacophoric element.

In Vitro Biological Screening Paradigms for Target Identification

Once a library of analogues based on the SAR exploration is synthesized, the next step is to screen them to identify the biological target and quantify their activity. This is typically achieved through a combination of high-throughput screening and more focused biochemical assays.

High-Throughput Screening (HTS) of this compound Libraries

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a variety of biological targets. A library of compounds derived from the this compound scaffold would be screened against panels of known enzymes, receptors, and whole cells to identify potential biological activities.

The process involves automated assays that measure a specific biological response, such as enzyme activity or cell viability. For instance, an HTS campaign for N-benzyl-2-phenylpyrimidin-4-amine derivatives successfully identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, with inhibitory concentrations (IC₅₀) determined for each compound. acs.org An HTS campaign for a library of this compound analogues would similarly aim to identify "hits"—compounds that show significant activity in a particular assay. These hits would then be subjected to further investigation to confirm and characterize their activity.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Following a primary HTS screen, "hit" compounds are further evaluated in more specific biochemical assays to confirm their mechanism of action and determine their potency and selectivity.

Enzyme Inhibition Assays: If the HTS suggests that the compounds inhibit a particular enzyme, specific assays are used to quantify this inhibition. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. acs.org

Receptor Binding Assays: If the compounds are thought to interact with a cell surface or nuclear receptor, binding assays are performed. These assays typically use a radiolabeled ligand known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, which indicates its own affinity for the receptor. This allows for the determination of the binding affinity (often expressed as a dissociation constant, Kd, or an inhibition constant, Ki). nih.gov For example, such assays were used to determine the binding affinities of substituted phenylalkyl amides for the melatonin receptor. nih.gov

Through this combination of systematic chemical modification and tiered biological screening, the structure-activity relationships for this compound can be thoroughly elucidated, leading to the identification of its biological target and paving the way for the development of more potent and selective molecules.

Mechanistic Studies of Biological Action

Enzyme Kinetics and Inhibition Mechanism Studies

Further research and publication of experimental data are required to elucidate the biological properties of this compound.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Thian-4-amine Analogues with Tailored Properties

The core structure of N-(3-chloro-4-methylphenyl)thian-4-amine is ripe for modification to develop analogues with specific, enhanced properties. A key strategy involves scaffold hopping and the introduction of diverse functional groups to explore the structure-activity relationship (SAR). researchgate.net

Future synthetic campaigns could focus on:

Substitution on the Phenyl Ring: Modifying or replacing the chloro and methyl groups can influence the compound's electronic properties, lipophilicity, and metabolic stability. Introducing other substituents like trifluoromethyl or methoxy (B1213986) groups could alter target binding and pharmacokinetic profiles.

Modification of the Thian Ring: The sulfur atom in the thian ring can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly increase polarity and hydrogen bonding capability. Additionally, the ring could be expanded or contracted to investigate the impact of conformational rigidity on biological activity.

Derivatization of the Amine Linker: The secondary amine provides a convenient handle for introducing a wide array of chemical moieties. Acylation, alkylation, or reaction with isocyanates can produce libraries of amide, urea, or tertiary amine derivatives. For instance, creating amide derivatives by reacting the amine with various acyl chlorides could lead to compounds with new biological targets. researchgate.net

One-pot, multi-component reactions, which allow for the efficient assembly of complex molecules from simple starting materials, could be a powerful tool for generating a diverse library of these analogues. nih.gov This approach accelerates the discovery of lead compounds by enabling the rapid synthesis of numerous derivatives for screening.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be pivotal in guiding the design of novel thian-4-amine analogues. researchgate.net These computational tools can analyze vast datasets to predict the properties of virtual compounds, saving significant time and resources compared to traditional synthesis and testing. nih.govresearchgate.net

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of thian-4-amine analogues with their biological activity. researchgate.net These models can then predict the potency of newly designed, unsynthesized compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the model with a target protein structure or a desired activity profile, it can generate novel thian-4-amine derivatives optimized for those endpoints.

ADME/T Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. AI tools can predict these properties in silico, allowing chemists to prioritize compounds with a higher likelihood of success in preclinical and clinical stages. researchgate.net

Virtual Screening: Large virtual libraries of thian-4-amine derivatives can be screened against biological targets using docking simulations and ML-based scoring functions to identify the most promising candidates for synthesis. researchgate.net

Development of Advanced Methodologies for Biological Evaluation

To fully understand the potential of this compound and its analogues, advanced and high-throughput biological evaluation methods are essential.

Future research should employ a suite of modern assays, such as:

High-Throughput Screening (HTS): Screening large libraries of analogues against panels of biological targets (e.g., kinases, G-protein-coupled receptors, ion channels) can rapidly identify lead compounds. acs.org

Phenotypic Screening: Instead of focusing on a single target, phenotypic screens assess the effects of compounds on cell behavior (e.g., cell viability, apoptosis, differentiation). This approach can uncover novel mechanisms of action and therapeutic applications.

Enzymatic and Cell-Based Assays: For compounds that show activity in initial screens, detailed enzymatic and cell-based assays are necessary to determine potency (e.g., IC₅₀ values), selectivity, and mechanism of action. researchgate.netacs.org

DNA Interaction Studies: Given that many small molecules exert their effects by interacting with DNA, techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and molecular docking can be used to evaluate the potential of these compounds to bind to DNA, which could be relevant for anticancer applications. nih.govmdpi.com

The data generated from these evaluations can be fed back into AI/ML models to refine the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing.

Exploration of this compound as a Versatile Synthetic Intermediate

Beyond its potential as a bioactive molecule itself, the title compound can serve as a valuable synthetic intermediate or building block for constructing more complex chemical structures. The 3-chloro-4-methylaniline (B146341) moiety is a common feature in various pharmaceuticals and agrochemicals.

For example, the structurally related N-(3-chloro-4-fluorophenyl) group is a key component of several kinase inhibitors used in oncology. mdpi.comresearchgate.net This suggests that this compound could be a precursor for novel kinase inhibitors. The synthesis of the anthelmintic drug Rafoxanide, for instance, relies on a 3-chloro-4-aminophenoxy intermediate, highlighting the industrial relevance of this substitution pattern. nih.gov

Future research could explore its use in:

Multistep Synthesis of Complex Heterocycles: The amine can act as a nucleophile to be incorporated into larger heterocyclic systems, such as quinazolines, quinolines, or benzodiazepines. google.comnih.gov

Combinatorial Chemistry: The compound can be tethered to a solid support and used as a scaffold in combinatorial syntheses to generate large libraries of compounds for drug discovery screening.

Synthesis of Agrochemicals: The substituted aniline (B41778) motif is present in numerous herbicides and fungicides. The unique thian group could impart novel properties, leading to the development of new crop protection agents.

The table below summarizes potential synthetic precursors that could be used to generate this compound, providing a basis for its availability for these future research directions.

Precursor 1Precursor 2Reaction Type
3-Chloro-4-methylanilineThian-4-oneReductive Amination
4-Amino-thian1-Chloro-3-iodo-2-methylbenzeneBuchwald-Hartwig Amination
4-Bromo-thian3-Chloro-4-methylanilineNucleophilic Substitution

This structured approach to future research will enable the scientific community to systematically unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and beyond.

Q & A

Basic: What synthetic methodologies are recommended for N-(3-chloro-4-methylphenyl)thian-4-amine, and how do reaction parameters affect yield?

Answer:
The synthesis typically involves nucleophilic substitution between 3-chloro-4-methylaniline and thian-4-one derivatives. Evidence from analogous compounds (e.g., N-(3-fluoro-2-methylphenyl)thian-4-amine) indicates that using a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at 80–100°C optimizes yields . Key parameters include:

  • Temperature: Elevated temperatures (≥80°C) accelerate substitution but may promote side reactions.
  • Solvent: DMF enhances nucleophilicity of the amine compared to THF or toluene.
  • Base: Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation side products.
    For troubleshooting low yields, consider varying stoichiometry (1:1.2 amine:electrophile) or using catalytic iodide to enhance reactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, thian methylene at δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate regiochemical impurities .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of Cl or CH₃ groups) .
  • HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water gradient) detects byproducts from incomplete substitution .

Advanced: How does the chloro-methyl substitution influence reactivity compared to fluoro or bromo analogs?

Answer:
The chloro group increases electron-withdrawing effects compared to fluoro, altering nucleophilic aromatic substitution kinetics. For example:

  • Reactivity: Cl substituents slow electrophilic attack at the para position but enhance stability of intermediates in SNAr reactions .
  • Biological Interactions: Chloro analogs show higher lipophilicity (logP +0.5 vs. fluoro), impacting membrane permeability in cellular assays .
    Comparative studies using Hammett constants (σₚ for Cl = +0.23 vs. F = +0.06) can quantify electronic effects on reaction rates .

Advanced: How to address contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies often arise from:

  • Substituent Position: Methyl at the 4-position (vs. 2- or 5-) may sterically hinder target binding. For example, N-(3-chloro-2-methylphenyl)thian-4-amine showed 10× lower IC₅₀ against kinase X vs. the 4-methyl analog .
  • Assay Conditions: Variations in solvent (DMSO vs. ethanol) or cell lines (HEK293 vs. HeLa) alter bioavailability.
    Resolution Strategies:
    • Conduct structure-activity relationship (SAR) studies with systematic substitution (e.g., halogen scan).
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions .

Advanced: Can computational methods predict target interactions for this compound?

Answer:
Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions:

  • Target Identification: Screen against kinase or GPCR libraries using the compound’s electrostatic potential map. The chloro-methyl group may favor hydrophobic pockets (e.g., ATP-binding sites) .
  • Free Energy Calculations: MM-PBSA/GBSA methods predict binding affinities (ΔG). For example, a ΔG of −8.2 kcal/mol suggests strong inhibition of EGFR .
    Validate predictions with SPR (surface plasmon resonance) or radioligand displacement assays .

Advanced: How to optimize regioselectivity in functionalizing this compound derivatives?

Answer:

  • Directing Groups: Introduce temporary groups (e.g., boronate esters) to steer C–H activation at specific positions .
  • Metal Catalysis: Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) selectively modifies the aryl chloride without affecting the thian ring .
  • Protection/Deprotection: Protect the amine with Boc groups during halogenation to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.